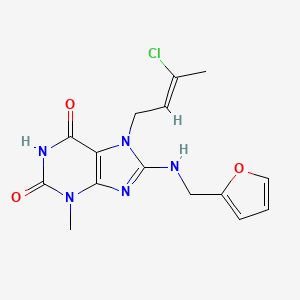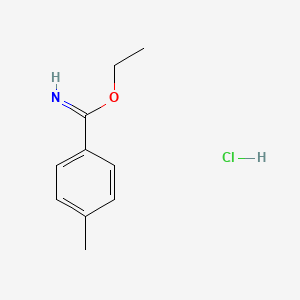
ethyl 4-methylbenzenecarboximidate;hydrochloride
概要
説明
科学的研究の応用
Ethyl 4-methylbenzenecarboximidate hydrochloride has a wide range of applications in scientific research:
将来の方向性
作用機序
Target of Action
Ethyl 4-methylbenzimidate hydrochloride is a chemical compound that primarily targets aldehydes and ketones . These are organic compounds that play crucial roles in various biochemical reactions. Aldehydes and ketones are involved in energy production, signal transduction, and the synthesis of other biomolecules.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the benzimidate group acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of an intermediate that can undergo further reactions .
Biochemical Pathways
The interaction of ethyl 4-methylbenzimidate hydrochloride with aldehydes and ketones can affect several biochemical pathways. For instance, it can influence the glycolysis pathway and the citric acid cycle , both of which involve reactions with aldehydes and ketones . The downstream effects of these interactions can include changes in energy production and the synthesis of other biomolecules.
Result of Action
The result of the action of ethyl 4-methylbenzimidate hydrochloride is the formation of new compounds. For example, it can react with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It can also react with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .
Action Environment
The action, efficacy, and stability of ethyl 4-methylbenzimidate hydrochloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds that can react with it, and the temperature. For instance, the compound’s reactivity with aldehydes and ketones can be enhanced in acidic conditions .
準備方法
Ethyl 4-methylbenzenecarboximidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with ethanol in the presence of hydrochloric acid. This reaction proceeds via the Pinner reaction mechanism, where the nitrile group is converted to an imidate ester . The reaction conditions typically include refluxing the reactants in an acidic medium to facilitate the formation of the desired product.
化学反応の分析
Ethyl 4-methylbenzenecarboximidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.
Aminolysis: Reacting with amines, it forms amidines, which are valuable intermediates in organic synthesis.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and amines. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Ethyl 4-methylbenzenecarboximidate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-methylbenzenecarboximidate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl benzenecarboximidate hydrochloride: Lacks the methyl group on the benzene ring.
Ethyl 4-chlorobenzenecarboximidate hydrochloride: Contains a chlorine atom instead of a methyl group on the benzene ring.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
特性
IUPAC Name |
ethyl 4-methylbenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-8(2)5-7-9;/h4-7,11H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMCFUITYHQMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
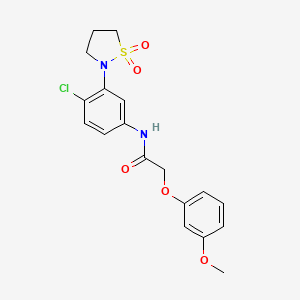
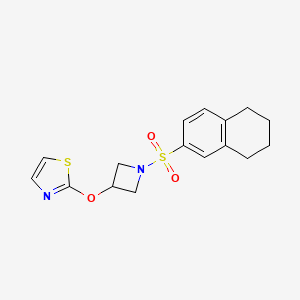

![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)

![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)
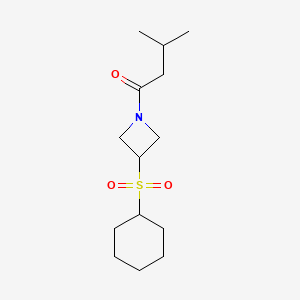
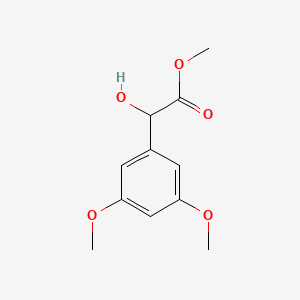
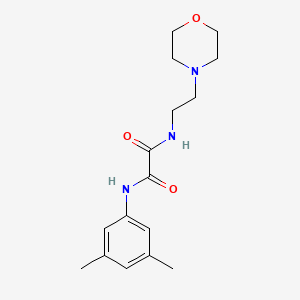

![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
